molecular formula C19H19BrN4O4S B11106599 N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide

N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide

Cat. No.: B11106599
M. Wt: 479.3 g/mol
InChI Key: BUPXGCUEDRUCNT-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole moiety, a hydrazinecarbonyl group, and a methanesulfonamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromoindole.

    Formation of Hydrazone: The 5-bromoindole is then reacted with hydrazinecarboxamide under acidic conditions to form the hydrazone derivative.

    Coupling Reaction: The hydrazone derivative is coupled with N-(2,4-dimethylphenyl)methanesulfonamide using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, modulating their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The methanesulfonamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research and industry.

Properties

Molecular Formula

C19H19BrN4O4S

Molecular Weight

479.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H19BrN4O4S/c1-11-4-7-16(12(2)8-11)24(29(3,27)28)10-17(25)22-23-18-14-9-13(20)5-6-15(14)21-19(18)26/h4-9,21,26H,10H2,1-3H3

InChI Key

BUPXGCUEDRUCNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)C)C

Origin of Product

United States

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